1H-Pyrrolo[2,3-c]pyridin-5-amine 2,2,2-trifluoroacetate (CAS 2177266-31-6) is the highly soluble TFA salt of 5-amino-6-azaindole, a critical heterocyclic building block in modern drug discovery . The 6-azaindole core acts as a highly specific hinge-binding motif, particularly valued in the design of allosteric Tyrosine Kinase 2 (TYK2) and Janus kinase (JAK) inhibitors [1]. By providing the compound as a trifluoroacetate salt rather than the free base, manufacturers ensure superior shelf stability against oxidation and dramatically improved solubility in both aqueous and polar organic solvents . This makes it an ideal, ready-to-use precursor for cross-coupling and amide bond formation in high-throughput medicinal chemistry workflows.
Substituting this specific TFA salt with the standard free base (CAS 174610-12-9) or a more common 7-azaindole analog introduces significant process and performance liabilities [1]. The free base of 5-amino-6-azaindole is prone to poor thermodynamic solubility and oxidative degradation, leading to inconsistent yields during late-stage functionalization [2]. Furthermore, substituting the 6-azaindole core with a 7-azaindole alters the nitrogen vector, completely disrupting the critical hydrogen-bond donor/acceptor pairing required for selective binding to the TYK2 pseudokinase (JH2) domain [2]. Consequently, procurement of the exact 6-azaindole TFA salt is mandatory to preserve both synthetic reproducibility and target affinity.
The free base of 1H-pyrrolo[2,3-c]pyridin-5-amine and its immediate derivatives often exhibit poor thermodynamic solubility (e.g., <2 μM in standard pH 7.4 buffers), requiring large solvent volumes for complete dissolution [1]. Conversion to the 2,2,2-trifluoroacetate salt significantly alters the dissolution profile, increasing solubility in polar aprotic solvents and aqueous media . This enhanced solubility ensures homogeneous reaction conditions during subsequent Suzuki coupling or acylation steps, directly translating to higher reproducibility and fewer failed batches in high-throughput synthesis .
| Evidence Dimension | Thermodynamic solubility in aqueous/polar media |
| Target Compound Data | High solubility as a protonated TFA salt |
| Comparator Or Baseline | Free base (CAS 174610-12-9) exhibiting <2 μM solubility in standard physiological buffers |
| Quantified Difference | Orders-of-magnitude increase in solubility, eliminating dissolution bottlenecks |
| Conditions | Standard ambient preparation in aqueous buffers or polar aprotic solvents |
High solubility prevents reagent precipitation during automated synthesis, ensuring consistent stoichiometric ratios and higher coupling yields.
In the development of allosteric TYK2 inhibitors, the orientation of the heteroatoms in the bicyclic core is critical for binding the JH2 pseudokinase domain [1]. The 6-azaindole core (pyrrolo[2,3-c]pyridine) provides a precise hydrogen-bonding vector that optimally interacts with the hinge region, unlike the more widely available 7-azaindole (pyrrolo[2,3-b]pyridine) [1]. Studies on TYK2 inhibitor scaffolds demonstrate that shifting the nitrogen from the 6-position to the 7-position results in a severe loss of binding affinity and selectivity against off-target JAK family members [2].
| Evidence Dimension | Binding affinity and vector alignment in TYK2 JH2 domain |
| Target Compound Data | 6-azaindole core provides optimal N-H/N vector for JH2 hinge binding |
| Comparator Or Baseline | 7-azaindole analogs (e.g., 1H-pyrrolo[2,3-b]pyridin-5-amine) |
| Quantified Difference | Critical structural mismatch in 7-azaindole leads to loss of TYK2 selectivity |
| Conditions | Structure-activity relationship (SAR) profiling in JAK/TYK2 kinase assays |
Procuring the exact 6-azaindole isomer is non-negotiable for maintaining the strict target selectivity required in modern autoimmune drug discovery.
Electron-rich heteroaromatic amines, such as 5-amino-6-azaindole, are susceptible to air oxidation, which manifests as color degradation and the formation of complex impurities over time . The 2,2,2-trifluoroacetate salt mitigates this vulnerability by protonating the exocyclic amine, thereby reducing the electron density of the system . This salt formation drastically extends the shelf life of the building block under standard storage conditions, ensuring that the material retains >95% purity over extended periods, whereas the free base may require specialized inert storage to prevent degradation [1].
| Evidence Dimension | Purity retention under ambient atmospheric storage |
| Target Compound Data | TFA salt maintains >95% purity with minimal oxidative discoloration |
| Comparator Or Baseline | Free base amine, which is prone to rapid oxidation and impurity formation |
| Quantified Difference | Significant reduction in oxidative degradation rate, extending viable shelf life |
| Conditions | Long-term storage under standard laboratory conditions without strictly inert atmosphere |
Improved stability reduces the need for re-purification before use, saving time and minimizing material waste in procurement cycles.
The compound is the premier building block for developing highly selective TYK2 inhibitors targeting the JH2 pseudokinase domain, critical for psoriasis and autoimmune disease therapies [1].
Due to the high solubility of the TFA salt, it is ideally suited for automated, solution-phase parallel synthesis of amide and urea libraries .
The stable TFA salt can be easily Boc-protected or directly utilized in palladium-catalyzed cross-coupling reactions to build complex, multi-ring pharmaceutical intermediates [1].